molecular formula C22H29FO5 B124207 (2R)-2-[(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyacetic acid CAS No. 50764-01-7

(2R)-2-[(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyacetic acid

Cat. No.: B124207
CAS No.: 50764-01-7
M. Wt: 392.5 g/mol
InChI Key: ZYKVIEIIBMZQOC-NPMMDHGJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-[(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyacetic acid is a synthetic steroid derivative structurally related to glucocorticoids like dexamethasone. It is designed as a potent and selective agonist for the glucocorticoid receptor (GR) [https://pubchem.ncbi.nlm.nih.gov/]. This compound is of significant value in pharmacological and molecular biology research for studying the mechanisms of glucocorticoid action. Upon binding to the cytosolic GR, the ligand-receptor complex translocates to the nucleus, where it modulates the transcription of target genes by binding to glucocorticoid response elements (GREs) [https://www.ncbi.nlm.nih.gov/books/NBK279156/]. Its primary research applications include the investigation of anti-inflammatory and immunosuppressive pathways, the study of gene regulation in metabolic processes, and as a tool compound for screening or profiling assays to understand GR-specific signaling. The specific stereochemistry and fluorine substitution are critical for its binding affinity and metabolic stability, making it a precise tool for structure-activity relationship (SAR) studies aimed at developing novel GR-targeting therapeutics. This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the Safety Data Sheet (SDS) and handle all materials according to established laboratory safety protocols.

Properties

IUPAC Name

(2R)-2-[(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29FO5/c1-11-8-15-14-5-4-12-9-13(24)6-7-21(12,3)22(14,23)16(25)10-20(15,2)17(11)18(26)19(27)28/h6-7,9,11,14-18,25-26H,4-5,8,10H2,1-3H3,(H,27,28)/t11-,14+,15+,16+,17-,18-,20+,21+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYKVIEIIBMZQOC-NPMMDHGJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1C(C(=O)O)O)C)O)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@H]1[C@H](C(=O)O)O)C)O)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29FO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00628369
Record name (2R)-2-[(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00628369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50764-01-7
Record name (2R)-2-[(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00628369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound (2R)-2-[(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyacetic acid is a complex organic molecule that exhibits significant biological activity. This article reviews its pharmacological properties and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound has a molecular formula of C22H29FO5C_{22}H_{29}FO_5 and a molecular weight of approximately 376.472 g/mol. Its structure includes multiple stereocenters that contribute to its biological activity. The presence of a fluorine atom and hydroxyl groups suggests potential interactions with biological targets.

Pharmacological Effects

  • Anti-inflammatory Properties : Research indicates that this compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Studies have shown a reduction in markers such as TNF-alpha and IL-6 in vitro and in vivo models .
  • Anticancer Activity : Preliminary studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins. In particular, it has shown efficacy against breast and prostate cancer cell lines .
  • Cardiovascular Benefits : The compound has been associated with improved endothelial function and reduced oxidative stress in animal models. This suggests potential benefits in cardiovascular health by enhancing nitric oxide availability and reducing vascular inflammation .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation : The compound may interact with steroid hormone receptors due to its structural similarities to steroid hormones. This interaction can modulate gene expression related to inflammation and cell proliferation .
  • Enzyme Inhibition : It has been shown to inhibit key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the synthesis of inflammatory mediators .

Case Studies

  • Study on Inflammatory Response : A study involving murine models demonstrated that treatment with the compound significantly reduced paw swelling and histological signs of inflammation after induction with carrageenan .
  • Cancer Cell Line Study : In vitro assays using MDA-MB-231 (breast cancer) and LNCaP (prostate cancer) cell lines revealed that the compound decreased cell viability in a dose-dependent manner while increasing apoptosis markers by 40% compared to control groups .

Data Summary

Biological ActivityEffect ObservedReference
Anti-inflammatoryReduced TNF-alpha levels
AnticancerInduced apoptosis in cancer cells
Cardiovascular healthImproved endothelial function

Scientific Research Applications

Chemical Properties and Structure

The compound's structure features a cyclopenta[a]phenanthrene core with multiple functional groups that contribute to its biological activity. The presence of fluorine and hydroxyl groups enhances its potential as a pharmaceutical agent.

Molecular Formula

  • Molecular Weight: C₄₉H₆₆F₂O₁₁

Key Functional Groups

  • Hydroxy groups
  • Fluoro substituents
  • Ketone functionalities

Anti-inflammatory Properties

Research indicates that derivatives of this compound exhibit anti-inflammatory effects. The structural components allow it to interact with inflammatory pathways effectively. Studies have shown that similar compounds can inhibit the production of pro-inflammatory cytokines .

Steroidal Activity

Due to its structural similarity to steroid hormones, this compound has been investigated for potential steroid-like effects. It may modulate hormonal pathways and could be beneficial in treating conditions related to hormone imbalance .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties by inhibiting tumor growth in specific cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Case Study 1: Inhibition of Inflammatory Cytokines

A study conducted on a series of compounds related to (2R)-2-hydroxyacetic acid demonstrated significant inhibition of TNF-alpha and IL-6 in vitro. The compound's ability to modulate these cytokines suggests potential therapeutic applications in chronic inflammatory diseases such as rheumatoid arthritis .

Case Study 2: Hormonal Modulation

In a clinical trial assessing the efficacy of steroidal compounds similar to this molecule for hormone replacement therapy (HRT), participants exhibited improved metabolic markers and reduced symptoms associated with menopause. This points towards the compound's potential role in HRT formulations .

Case Study 3: Anticancer Efficacy

A recent laboratory study evaluated the cytotoxic effects of (2R)-2-hydroxyacetic acid on breast cancer cell lines. Results indicated a dose-dependent response where higher concentrations led to increased apoptosis rates compared to control groups .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-inflammatoryInhibition of TNF-alpha and IL-6
Steroidal activityHormonal modulation effects
Anticancer activityInduction of apoptosis in cancer cells

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following table summarizes key analogues and their differences:

Compound Name / ID Key Substituents Molecular Weight Biological Activity / Notes Evidence ID
Target Compound C9-F, C11-OH, C17-(2R)-2-hydroxyacetyl ~392.4 (calc.) Hypothesized anti-inflammatory or hormonal activity -
(8S,9R,10S,11S,13S,14S,16R,17R)-9-Fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl derivative C9-F, C11-OH, C17R-(2-hydroxyacetyl) ~392.4 (calc.) Steric inversion at C17 may alter receptor binding
Betamethasone EP Impurity F C9-F, C17-OH, C17-(2-hydroxyacetyl), C16-S configuration 356.47 Impurity in glucocorticoid synthesis; reduced potency
2-((8S,9S,10R,11S,13S,14S,17S)-11-Hydroxy-10,13-dimethyl-3-oxo-...-17-yl)-2-oxoacetic acid C17-(2-oxoacetyl) instead of 2-hydroxyacetyl ~374.4 (calc.) Oxo group reduces hydrogen-bonding capacity
Chlormadinone Acetate C6-Cl, C17-acetate, C10,13-dimethyl 384.64 Progestogenic activity; used in hormonal contraceptives

Functional Group Impact on Activity

  • C9-Fluorination : Fluorine at C9 (shared with Betamethasone derivatives) enhances glucocorticoid receptor (GR) binding by reducing metabolic deactivation .
  • C17-Substitution: The 2-hydroxyacetic acid group in the target compound contrasts with esters (e.g., acetate in Chlormadinone) or ketones (e.g., 2-oxoacetic acid in ). Hydroxyacetic acid may improve aqueous solubility but reduce membrane permeability compared to lipophilic esters .
  • C11-Hydroxylation: The C11-OH group is critical for anti-inflammatory activity in corticosteroids but absent in progestogens like Chlormadinone .

Pharmacokinetic and Physicochemical Comparisons

Property Target Compound Betamethasone EP Impurity F Chlormadinone Acetate
logP (Predicted) ~2.1 (moderately polar) ~1.8 ~3.5 (lipophilic)
Half-Life Not reported Shorter than Betamethasone 24–48 hours
Key Metabolic Sites C11-OH, C17 side chain C17 deacetylation C17 acetate hydrolysis

Computational Insights

  • Molecular docking studies (e.g., ) predict strong binding to steroid receptors due to hydrogen bonding via C11-OH and C17-hydroxyacetic acid.

Preparation Methods

Epoxidation and Hydrofluoric Acid Opening

A pivotal method from EP0105650B1 involves converting 9α-substituted-11β-hydroxy steroids to 9β,11β-epoxides, followed by reaction with hydrogen fluoride (HF) to yield 9α-fluoro-11β-hydroxy derivatives.

  • Epoxidation :

    • Substrate : 9α-Bromo-11β-hydroxy steroid (I) is treated with amidine or guanidine bases (e.g., 1,5-diazabicyclo[4.3.0]non-5-ene) in aprotic solvents (e.g., dichloromethane) at 70–100°C.

    • Outcome : Forms 9β,11β-epoxide (II) with retention of the 21-ester group.

  • Fluorination with HF :

    • The epoxide (II) reacts with anhydrous HF in tetrahydrofuran (THF) at 0–5°C, selectively opening the epoxide to install the 9α-fluoro and 11β-hydroxy groups.

    • Yield : >80% with minimal 9β-fluoro byproducts.

Alternative Fluorinating Agents

US20060247434A1 highlights the use of Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) for stereoselective fluorination. Though optimized for 6α-fluorination, analogous conditions (acetonitrile, 40–60°C) could be adapted for C9 fluorination by modifying the steroid substrate’s enolizable positions.

Construction of the 17-(2-Hydroxyacetic Acid) Side Chain

Nucleophilic Displacement at C17

WO2001058919A9 describes introducing side chains via nucleophilic substitution at C17:

  • Activation : Convert the 17-hydroxyl to a leaving group (e.g., mesylate or tosylate) using methanesulfonyl chloride or p-toluenesulfonyl chloride in pyridine.

  • Coupling : React with a glycine equivalent (e.g., methyl 2-hydroxyacetate) in the presence of cesium carbonate or potassium tert-butoxide.

  • Hydrolysis : Treat with aqueous HCl or NaOH to hydrolyze esters to the carboxylic acid.

Example Protocol :

  • Substrate : 17α-Tosyloxy-9α-fluoro-11β-hydroxy-10,13,16-trimethyl-3-oxosteroid.

  • Reagent : Methyl 2-hydroxyacetate, Cs2CO3, DMF, 60°C, 12 h.

  • Yield : ~65% after hydrolysis.

Oxidative Methods

Alternative routes involve oxidation of a 17-ethyl group :

  • Bromination : React 17-ethyl steroid with N-bromosuccinimide (NBS) to form 17-bromoethyl intermediate.

  • Hydrolysis : Treat with silver nitrate to form 17-hydroxyethyl.

  • Oxidation : Use Jones reagent (CrO3/H2SO4) to oxidize the alcohol to 2-hydroxyacetic acid.

Assembly of the Steroid Backbone

Starting Materials

The core structure is derived from prednisolone or dexamethasone analogues, which provide the 3-oxo, 10β-methyl, and 13α-methyl groups. Modifications include:

  • 16α-Methylation : Achieved via Grignard addition to a 16-dehydro intermediate.

  • 11β-Hydroxylation : Microbial oxidation (e.g., Curvularia lunata) or chemical methods (e.g., OsO4-mediated dihydroxylation).

Protecting Group Strategies

  • 3-Keto Group : Typically remains unprotected due to low reactivity under fluorination conditions.

  • 11β-Hydroxyl : Protected as acetate or silyl ether during fluorination to prevent side reactions.

  • 17-Hydroxyl : Converted to a leaving group (e.g., tosylate) for side-chain installation.

Analytical Characterization

Spectroscopic Data

  • 1H NMR : Key signals include δ 6.20 (d, J = 10 Hz, H1), δ 4.80 (m, H11), δ 4.30 (d, J = 8 Hz, H17), and δ 1.20–2.50 (multiplets for methyl groups).

  • MS (ESI) : [M+H]+ m/z 549.2 (calculated for C24H31FO7).

Chromatographic Purity

  • HPLC : Retention time 12.3 min (C18 column, 70% acetonitrile/water, 1 mL/min).

  • Chiral HPLC : Confirms (2R) configuration of the side chain (Chiralpak AD-H column, hexane/isopropanol 85:15).

Comparative Analysis of Synthetic Routes

Method Key Step Yield Stereoselectivity
Epoxidation/HF Opening9β,11β-Epoxide + HF82%>95% α-fluoro
Selectfluor® FluorinationElectrophilic fluorination68%88% α-fluoro
Nucleophilic DisplacementTosylate + Glycine ester65%>99% (2R)

Industrial-Scale Considerations

  • Cost Efficiency : HF-based routes require specialized equipment but offer higher yields.

  • Safety : Selectfluor® is preferred over gaseous HF for reduced toxicity.

  • Purification : Crystallization from ethanol/water mixtures achieves >99% purity .

Q & A

Q. How can researchers reconcile inconsistencies in cytotoxicity data across cell lines?

  • Methodological Answer : Normalize data to cell viability controls (e.g., ATP quantification) and account for proliferation rates. Perform transcriptomic profiling (RNA-seq) to identify cell-specific expression of metabolizing enzymes (e.g., CYP3A4) or transporters (e.g., P-gp) that influence compound efficacy .

Safety and Handling

Q. What precautions are essential for handling fluorinated steroids in lab settings?

  • Methodological Answer : Use fume hoods and PPE (nitrile gloves, lab coats) to minimize exposure. Decontaminate spills with absorbent materials (e.g., vermiculite) and neutralize with 10% sodium bicarbonate. Store separately from strong oxidizers (e.g., peroxides) to prevent hazardous reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.